molecular formula C4H6N4 B6250295 1-cyclopropyl-1H-1,2,3,4-tetrazole CAS No. 850729-73-6

1-cyclopropyl-1H-1,2,3,4-tetrazole

Cat. No.: B6250295
CAS No.: 850729-73-6
M. Wt: 110.1
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Description

1-Cyclopropyl-1H-1,2,3,4-tetrazole is a nitrogen-rich heterocyclic compound characterized by a five-membered tetrazole ring substituted with a cyclopropyl group at the N1 position. Tetrazoles are pharmacologically significant due to their isosteric resemblance to carboxylic acids, enabling enhanced metabolic stability and bioavailability in drug design .

Properties

CAS No.

850729-73-6

Molecular Formula

C4H6N4

Molecular Weight

110.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Cyclopropylamine (1.2 mmol), NaN₃ (1.2 mmol), TEOF (1.5 mmol).

  • Catalyst : TBMAC (2 mol%) in DMSO at 80°C for 70–90 minutes.

  • Yield : 90–94% after purification via silica gel chromatography.

The catalytic role of TBMAC is critical, as it accelerates the cycloaddition between the in situ-generated imine intermediate and azide ions. Without TBMAC, yields drop below 50% due to incomplete conversion. The reaction’s regioselectivity for the 1-substituted isomer is attributed to the electronic effects of the cyclopropyl group, which stabilize the transition state during tetrazole ring formation.

Multi-Step Synthesis via Acetonitrile Intermediates

A multi-step approach, adapted from PMC, involves the conversion of cyclopropane derivatives to acetonitriles, followed by cycloaddition with sodium azide.

Synthetic Pathway

  • Cyclopropane Acetonitrile Formation :

    • Cyclopropane dihalide (e.g., 1,1-cyclopropane dichloride) reacts with trimethylsilyl cyanide (TMSCN) in the presence of TiCl₄ to yield cyclopropane acetonitrile.

    • Conditions : Reflux in dichloromethane (DCM) for 12 hours.

    • Yield : 85–90%.

  • Tetrazole Cycloaddition :

    • Cyclopropane acetonitrile reacts with NaN₃ and triethylamine hydrochloride (Et₃N·HCl) at 100°C for 24 hours.

    • Yield : 78–82% after recrystallization.

This method offers flexibility for introducing diverse substituents but requires stringent control over reaction stoichiometry to avoid byproducts such as 5-substituted tetrazoles.

Palladium-Catalyzed Coupling for Functionalized Tetrazoles

A patent-derived method outlines a route involving palladium-catalyzed cross-coupling to install the cyclopropyl group post-tetrazole formation.

Key Steps

  • Tetrazole Core Synthesis :

    • 1H-tetrazole is functionalized at the 1-position using 1-bromo-3-chloropropane under basic conditions.

    • Conditions : K₂CO₃ in DMF at 60°C for 6 hours.

  • Cyclopropanation :

    • The chloropropyl intermediate undergoes ring-closure with a reducing agent (e.g., LiAlH₄) in ethanol.

    • Yield : 70–75%.

While this approach avoids direct handling of cyclopropylamine, it introduces complexity through multi-step purification.

Microwave-Assisted Green Synthesis

Emerging methodologies emphasize solvent-free and energy-efficient conditions. A modified protocol from Hilaris Publisher employs microwave irradiation to accelerate the cycloaddition.

Procedure

  • Reactants : Cyclopropyl isocyanide, NaN₃, and ammonium chloride.

  • Conditions : Microwave irradiation (300 W, 120°C) for 15 minutes.

  • Yield : 88–92% with >98% purity.

This method reduces reaction times from hours to minutes and eliminates toxic solvents, aligning with green chemistry principles.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldPurity
One-Pot CondensationHigh yield, minimal purificationRequires ionic liquid catalyst90–94%>95%
Multi-Step SynthesisFlexible for derivativesLengthy, sensitive to stoichiometry78–82%90–92%
Palladium CatalysisAvoids cyclopropylamine handlingLow yield, costly catalysts70–75%85–88%
Microwave-AssistedRapid, eco-friendlySpecialized equipment required88–92%>98%

Mechanistic Insights

Tetrazole Ring Formation

The [2+3] cycloaddition between an azide ion and a nitrile group is the cornerstone of tetrazole synthesis. For 1-cyclopropyl derivatives, the electron-donating cyclopropyl group stabilizes the transition state, favoring 1-substitution over 2-substitution. Computational studies suggest that the reaction proceeds via a concerted mechanism, with partial positive charge development on the nitrile carbon.

Role of Catalysts

  • TBMAC : Enhances azide nucleophilicity by stabilizing the intermediate iminium ion.

  • TiCl₄ : Facilitates nitrile formation via Lewis acid-mediated cyanide transfer .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The tetrazole ring can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins . The cyclopropyl group contributes to the compound’s stability and lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The cyclopropyl group confers distinct properties compared to other substituents. Key analogs and their characteristics are summarized below:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties Reference
1-Cyclopropyl-1H-1,2,3,4-tetrazole Cyclopropyl (N1) 125.14 Enhanced lipophilicity; strained cyclopropyl ring may improve target binding
1-Phenyl-5-mercapto-1,2,3,4-tetrazole Phenyl (N1), mercapto (C5) 178.20 (calc.) High sulfur content; potential for metal coordination or redox activity
5-Mercapto-1-methyltetrazole Methyl (N1), mercapto (C5) 116.14 (calc.) Industrial applications (e.g., corrosion inhibition, photography)
1-Cyclopropyl-1H-1,2,3-triazol-4-amine Cyclopropyl (N1) 125.15 (calc.) Triazole core with fewer nitrogens; reduced hydrogen-bonding capacity

Key Observations :

  • Mercapto-substituted analogs (e.g., 5-mercapto derivatives) exhibit redox activity and metal-binding capabilities, unlike the cyclopropyl variant .

Key Observations :

  • Pd-catalyzed methods (e.g., ) are superior in yield and sustainability compared to older protocols.
  • Mercapto derivatives require additional steps for sulfur incorporation, increasing complexity .

Stability and Commercial Viability

1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-amine (CAS: 1541659-50-0) is listed as discontinued, possibly due to synthesis challenges or instability under storage conditions . In contrast, methyl- and phenyl-substituted analogs remain widely available, reflecting their established utility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-cyclopropyl-1H-1,2,3,4-tetrazole, and how do their efficiencies compare?

  • Methodological Answer : Three primary methods are documented:

  • Domino reactions : Reduction of nitro compounds followed by cyclization with NaN₃ in water achieves ~94% yield under reflux (optimized for scalability and green chemistry) .
  • Catalytic synthesis : FeCl₃ in solvent-free conditions at moderate temperatures (60–80°C) yields >85% in 2–4 hours, minimizing side products .
  • Green approaches : Natural bentonite-supported Cu nanoparticles enable solvent-free synthesis with 78–92% yield, emphasizing sustainability .
    Key considerations: Water-based systems (e.g., ) offer environmental advantages but may require higher temperatures, while catalytic methods (e.g., ) prioritize speed and selectivity.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for resolving bond lengths and angles . For example:

  • Cyclopropyl ring strain analysis (C-C bond lengths: ~1.50 Å) .
  • Tetrazole ring planarity and N-N bond alternation (1.30–1.35 Å) .
    Validation: The WinGX suite assists in data processing, while PLATON checks for structural anomalies (e.g., twinning, disorder) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound in polar solvent systems?

  • Methodological Answer : In aqueous systems, polar intermediates (e.g., nitrile imines) form via nucleophilic azide attack on nitro groups, followed by cyclization . Computational studies (DFT) suggest:

  • Transition states stabilized by hydrogen bonding with water .
  • Solvent dielectric constants (>80 for water) enhance dipole interactions, accelerating cyclization .
    Experimental validation: Kinetic isotope effects (KIEs) and in situ IR spectroscopy can probe intermediate lifetimes.

Q. How do computational models predict the biological interactions of this compound?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) simulate binding to targets like cyclooxygenase-1 (COX-1) or kinases:

  • The cyclopropyl group enhances hydrophobic interactions with enzyme pockets .
  • Tetrazole’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-1) .
    Validation: Compare computational binding scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

  • Methodological Answer : Contradictions arise from:

  • Catalyst efficiency : Cu NPs (92% yield ) vs. FeCl₃ (85% )—differences may stem from nanoparticle surface area or Lewis acidity.
  • Solvent effects : Water achieves 94% , while solvent-free systems (e.g., ) avoid hydrolysis but require precise temperature control.
    Resolution strategy: Replicate reactions using standardized conditions (e.g., 80°C, 12 hours) and characterize products via LC-MS to confirm purity .

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